molecular formula C18H14ClNO3 B7699883 (2-hydroxy-7-methylquinolin-3-yl)methyl 4-chlorobenzoate

(2-hydroxy-7-methylquinolin-3-yl)methyl 4-chlorobenzoate

Cat. No. B7699883
M. Wt: 327.8 g/mol
InChI Key: UNGGGYYLJPIOHI-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their wide range of biological activities . Various methods have been reported for the synthesis of quinoline and its derivatives, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of quinoline derivatives can be confirmed using various analytical techniques such as CHN analyzer, XRD, FT-IR, UV-Visible, ESR, ¹H NMR, ¹³C NMR, MASS, and TGA .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be determined using various analytical techniques such as CHN analyzer, XRD, FT-IR, UV-Visible, ESR, ¹H NMR, ¹³C NMR, MASS, and TGA .

Safety and Hazards

The safety and hazards associated with quinoline derivatives can vary widely depending on the specific compound. Some quinoline derivatives may cause eye irritation, skin irritation, and specific target organ toxicity .

Future Directions

Quinoline and its derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more effective and safer quinoline-based drugs .

properties

IUPAC Name

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-11-2-3-13-9-14(17(21)20-16(13)8-11)10-23-18(22)12-4-6-15(19)7-5-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGGYYLJPIOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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